molecular formula C23H19N3O2S B13988095 n-(2-Methyl-5-1,3-thiazol-2-yl-phenyl)-4-(pyridin-2-ylmethoxy)benzamide

n-(2-Methyl-5-1,3-thiazol-2-yl-phenyl)-4-(pyridin-2-ylmethoxy)benzamide

Cat. No.: B13988095
M. Wt: 401.5 g/mol
InChI Key: PHBQBIRMGCWSED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methyl-5-1,3-thiazol-2-yl-phenyl)-4-(pyridin-2-ylmethoxy)benzamide is a synthetic chemical compound provided for research purposes. This molecule features a benzamide core structure substituted with a phenyl-thiazole moiety and a pyridinylmethoxy group, a architecture found in compounds investigated for various biological activities . Compounds containing the N-(thiazol-2-yl)benzamide scaffold have been identified as potent and selective antagonists for certain ion channels . Specifically, research has demonstrated that analogs with this core structure can act as negative allosteric modulators of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily, providing valuable tools for neuropharmacological studies . Furthermore, thiazole and pyridine derivatives are frequently explored in medicinal chemistry for their potential as enzyme inhibitors . The presence of these heterocycles suggests potential research applications in the study of enzyme pathways and receptor signaling. This product is intended for in vitro research. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C23H19N3O2S

Molecular Weight

401.5 g/mol

IUPAC Name

N-[2-methyl-5-(1,3-thiazol-2-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide

InChI

InChI=1S/C23H19N3O2S/c1-16-5-6-18(23-25-12-13-29-23)14-21(16)26-22(27)17-7-9-20(10-8-17)28-15-19-4-2-3-11-24-19/h2-14H,15H2,1H3,(H,26,27)

InChI Key

PHBQBIRMGCWSED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC=CS2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=N4

Origin of Product

United States

Comparison with Similar Compounds

N-{5-[(Cyclopropylamino)carbonyl]-2-methylphenyl}-3-fluoro-4-(pyridin-2-ylmethoxy)benzamide ()

  • Core Structure : Benzamide with 4-(pyridin-2-ylmethoxy) and 3-fluoro substitutions.
  • Key Differences: A cyclopropylaminocarbonyl group replaces the thiazole ring at position 3. A fluorine atom is present at position 3.
  • Pharmacological Findings: Sustained-release formulations using 50:50 PLGA microparticles achieved 13% drug loading and prolonged release over 3 months in vitro . In vivo rat studies demonstrated that unformulated compound lacked efficacy, emphasizing the need for depot formulations to maintain synovial fluid concentrations .

N-Ethyl-3-(1-methyl-1,2,3-triazol-4-yl)-4-(pyridin-2-ylmethoxy)benzamide ()

  • Core Structure : Benzamide with 4-(pyridin-2-ylmethoxy) and 3-triazole substitutions.
  • Key Differences :
    • A triazole ring replaces the thiazole at position 3.
    • The amide nitrogen is ethylated instead of bearing a substituted phenyl group.

Quinoline Derivatives ()

  • Core Structure: Quinoline with chloro, cyano, and pyridinylmethoxy substituents.
  • Key Differences: A quinoline core replaces benzamide. Structural complexity includes tetrahydrofuran-3-yloxy and tertiary-butyl carbamate groups.
  • Implications: Such derivatives are patented for undisclosed therapeutic applications, likely as kinase inhibitors due to quinoline’s prevalence in oncology targets .

Comparative Data Table

Compound Name Core Structure Key Substituents Pharmacological Properties Reference
Target Compound Benzamide 2-Me-5-(thiazol-2-yl)phenyl, 4-PyOMe Hypothetical: Likely requires sustained release for efficacy (inferred) N/A
N-{5-[(Cyclopropylamino)...} () Benzamide 3-F, 5-cyclopropylaminocarbonyl, 4-PyOMe 13% PLGA loading, 3-month release in vitro; depot critical in vivo
N-Ethyl-3-(1-methyl-triazolyl)... () Benzamide 3-triazole, 4-PyOMe, N-Et Structural analog; triazole may modulate solubility
Quinoline derivatives () Quinoline Chloro, cyano, tetrahydrofuran-3-yloxy Patented for undisclosed therapeutic use

Key Insights and Limitations

  • Structural-Activity Relationships (SAR) :
    • The pyridinylmethoxy group is conserved across analogs, suggesting its role in target binding or solubility.
    • Heterocyclic substitutions (thiazole vs. triazole) may influence metabolic stability or potency .
  • Formulation Requirements: Benzamide analogs with hydrophobic substituents (e.g., cyclopropylaminocarbonyl, thiazole) often require controlled-release systems (e.g., PLGA) for sustained efficacy .
  • Limitations :
    • Direct data on the target compound’s synthesis, crystallography, or bioactivity are absent in the provided evidence. Comparisons are extrapolated from structural analogs.

Preparation Methods

Chemical Structure and Properties

Property Details
Chemical Name N-[2-methyl-5-(1,3-thiazol-2-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide
Molecular Formula C23H19N3O2S
Molecular Weight 401.5 g/mol
CAS Registry Number Not widely disclosed; VCID: VC18739843
Structural Features Benzamide core, 1,3-thiazole ring, pyridin-2-ylmethoxy substituent
SMILES CC1=C(C=C(C=C1)C2=NC=CS2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=N4

The compound comprises a benzamide scaffold with a 1,3-thiazole ring attached at the 5-position of the phenyl ring and a pyridin-2-ylmethoxy group at the 4-position of the benzamide ring, which influences its chemical reactivity and biological activity.

Preparation Methods

Detailed Synthetic Route

Step 1: Synthesis of 2-methyl-5-(1,3-thiazol-2-yl)aniline Intermediate
  • Starting from commercially available 2-methyl-5-bromoaniline, a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) introduces the 1,3-thiazole ring at the 5-position.
  • Alternatively, thiazole ring formation can be achieved via cyclization reactions involving α-haloketones and thiourea derivatives under reflux conditions.
  • The resulting intermediate is purified by column chromatography.
Step 2: Preparation of 4-(pyridin-2-ylmethoxy)benzoic Acid Derivative
  • 4-Hydroxybenzoic acid is reacted with 2-(bromomethyl)pyridine or 2-(chloromethyl)pyridine in the presence of a base (e.g., K2CO3) to form 4-(pyridin-2-ylmethoxy)benzoic acid via nucleophilic substitution.
  • The product is isolated and purified by recrystallization or chromatography.
Step 3: Formation of the Target Benzamide
  • The amide bond is formed by coupling the amine intermediate (from Step 1) with the acid derivative (from Step 2).
  • Common coupling reagents include carbodiimides such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), often in the presence of additives like HOBt (1-hydroxybenzotriazole) to improve yield and reduce side reactions.
  • The reaction is typically performed in an aprotic solvent such as dichloromethane or DMF at 0°C to room temperature.
  • After completion, the product is purified by column chromatography or recrystallization.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Thiazole ring introduction Pd-catalyzed coupling or cyclization with thiourea, reflux 65-80 Requires inert atmosphere
Pyridin-2-ylmethoxy formation 4-Hydroxybenzoic acid + 2-(bromomethyl)pyridine, K2CO3, reflux 70-85 Base-mediated nucleophilic substitution
Amide bond formation Amine + acid + EDCI/HOBt, DCM, 0°C to RT 75-90 Purification by chromatography

Yields and purity depend on precise control of reaction parameters and purification methods.

Analytical Characterization

Spectroscopic Techniques

Example Data Summary

Technique Key Observations
^1H NMR Signals at δ ~7.0-8.5 ppm (aromatic H), δ ~2.3 ppm (methyl group)
^13C NMR Carbonyl C at δ ~165 ppm, aromatic carbons between 110-150 ppm
MS (ESI) Molecular ion peak at m/z 402 [M+H]^+
IR Amide C=O stretch at 1650 cm^-1

These data confirm the successful synthesis of the target compound.

Research Outcomes and Applications

  • Benzamide derivatives containing thiazole and pyridine rings have demonstrated promising antimicrobial and anticancer activities in various studies.
  • The compound’s structure suggests potential as a sirtuin-activating compound (STAC), influencing cellular metabolism and aging pathways, as related compounds have been studied for SIRT1 activation.
  • Further biological assays are required to confirm specific activities and pharmacological profiles.

Q & A

Basic Research Question

  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch ~1650–1700 cm⁻¹, pyridine C=N stretch ~1600 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms regiochemistry of the thiazole and pyridine substituents. For example, thiazole protons resonate at δ 7.2–7.5 ppm, while pyridine methoxy groups appear as singlets around δ 3.8–4.0 ppm .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
    Advanced Tip : High-resolution crystallography (e.g., SHELX-refined structures) resolves conformational details and hydrogen-bonding networks .

How can crystallographic data resolve ambiguities in molecular conformation or packing?

Advanced Research Question
X-ray crystallography is pivotal for:

  • Confirming Stereochemistry : The thiazole-phenyl and pyridinylmethoxy orientations are unambiguously assigned via atomic coordinates .
  • Intermolecular Interactions : Classical hydrogen bonds (e.g., N–H⋯N between amide and thiazole groups) and non-classical interactions (C–H⋯O/F) stabilize crystal packing .
  • Data Contradictions : Discrepancies between computational (DFT) and experimental bond lengths/angles can highlight solvent effects or dynamic disorder .

What strategies address contradictory bioactivity data in structurally related derivatives?

Advanced Research Question

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups on the phenyl ring) on target binding. For example, trifluoromethyl groups enhance bacterial enzyme inhibition (e.g., acps-pptase) .
  • Assay Standardization : Ensure consistent conditions (e.g., MIC values for antimicrobial activity) across studies. Variability in IC₅₀ values may arise from differences in cell lines or enzyme sources .
  • Mechanistic Profiling : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics if kinetic data conflict .

How can computational modeling guide the optimization of this compound for target selectivity?

Advanced Research Question

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like bacterial enzymes or kinase domains. For example, pyridinylmethoxy groups may occupy hydrophobic pockets in PfATP4 (malaria target) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives with low RMSD values .
  • ADMET Prediction : Tools like SwissADME evaluate logP, solubility, and CYP450 interactions to balance efficacy and toxicity .

What experimental controls are essential in assessing biological activity?

Basic Research Question

  • Positive/Negative Controls : Include known inhibitors (e.g., nitazoxanide for antiparasitic assays) and vehicle-only samples .
  • Dose-Response Curves : Use ≥6 replicates to calculate reliable EC₅₀/IC₅₀ values, minimizing outliers via ANOVA and Duncan’s post hoc tests .
  • Cytotoxicity Assays : Test compounds on mammalian cell lines (e.g., HEK293) to exclude nonspecific toxicity .

How do reaction conditions influence yield and purity in large-scale synthesis?

Advanced Research Question

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency but may require rigorous drying to avoid hydrolysis .
  • Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) improve Suzuki-Miyaura cross-coupling yields for aryl-thiazole bonds .
  • Scale-Up Challenges : Crystallization conditions (e.g., methanol/water ratios) must balance yield and polymorph control .

What are the implications of metabolic stability studies for in vivo applications?

Advanced Research Question

  • Microsomal Assays : Incubate compounds with liver microsomes to identify metabolic hotspots (e.g., pyridine N-oxidation or thiazole ring cleavage) .
  • Stabilization Strategies : Introduce electron-withdrawing groups (e.g., fluorine) or methyl substituents to block CYP450-mediated degradation .

How can patent literature inform the design of novel derivatives?

Advanced Research Question

  • Claim Analysis : Review granted patents (e.g., EP2271318) for structural motifs linked to specific targets (e.g., kinase inhibitors) .
  • Freedom-to-Operate (FTO) : Avoid protected scaffolds (e.g., cyclopropylamino derivatives) unless novel modifications are introduced .

What are emerging applications in material science for benzamide-thiazole hybrids?

Advanced Research Question

  • Thermal Stability : DSC/TGA analysis reveals high decomposition temperatures (>250°C), suitable for high-performance polymers .
  • Electronic Properties : DFT-calculated HOMO/LUMO gaps suggest potential as organic semiconductors (e.g., ~3.5 eV for thiazole derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.